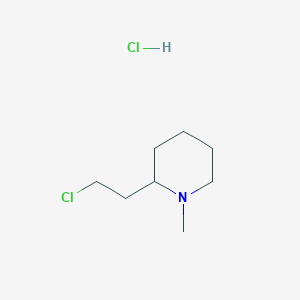![molecular formula C8H9ClO B141259 [2-(Chloromethyl)phenyl]methanol CAS No. 142066-41-9](/img/structure/B141259.png)
[2-(Chloromethyl)phenyl]methanol
Descripción general
Descripción
“[2-(Chloromethyl)phenyl]methanol” is also known as 2-Chlorobenzyl alcohol . It has a molecular formula of C7H7ClO and a molecular weight of 142.58 g/mol . It is also known by other names such as 2-chlorophenyl methanol, benzenemethanol, 2-chloro, 2-chlorobenzenemethanol, o-chlorobenzyl alcohol, benzyl alcohol, o-chloro, 2-chloro-phenyl-methanol, 2-chlorophenyl methan-1-ol, benzenemethanol, ar-chloro, 2-chlorobenzylalcohol .
Synthesis Analysis
The synthesis of “[2-(Chloromethyl)phenyl]methanol” or similar compounds often involves nucleophilic aromatic substitution reactions . For example, the displacement of chloride ion from 1-chloro-2,4-dinitrobenzene by dimethylamine occurs readily in ethanol solution at room temperature .
Molecular Structure Analysis
The molecular structure of “[2-(Chloromethyl)phenyl]methanol” consists of a benzene ring with a chloromethyl (CH2Cl) and a hydroxyl (OH) group attached to it . The exact mass of the molecule is 156.034195 Da .
Chemical Reactions Analysis
“[2-(Chloromethyl)phenyl]methanol” can undergo various chemical reactions. For instance, it can participate in nucleophilic aromatic substitution reactions . The reaction mechanism typically involves the initial addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion .
Physical And Chemical Properties Analysis
“[2-(Chloromethyl)phenyl]methanol” is a fine crystalline powder with a molecular weight of 142.58 g/mol . It has a limited solubility in water but is soluble in methanol .
Aplicaciones Científicas De Investigación
X-ray Structure and Conformational Studies
- Tris(2-(dimethylamino)phenyl)methanol, a tertiary alcohol, forms stable salts with acids in water. X-ray crystallographic analysis reveals insights into its hydrogen bond structure and the influence of anions on this structure (Zhang et al., 2015).
Enantioselective Epoxidation
- (1R,3S,4S)-2-Azanorbornyl-3-methanol, synthesized from (R)-1-phenylethylamine, was used as a catalyst for the enantioselective epoxidation of α,β-enones. This research highlights its role in promoting specific chemical reactions (Lu et al., 2008).
Derivatives and Tautomeric Transformations
- Studies on derivatives of 1-phenyl-3-methylpyrazol-2-in-5-thione and their tautomeric transformations offer insights into their structural stability and behavior in different solvents (Chmutova et al., 2001).
Synthesis of Functional Isoxazole Derivatives
- The reaction of 3-chloromethyl-5-phenyl(p-tolyl)isoxazoles with substituted phenols illustrates the utility of [2-(chloromethyl)phenyl]methanol derivatives in synthesizing complex organic compounds (Potkin et al., 2015).
Crystal Structure of 4‐(Chloromethyl)benzophenone
- The study of the crystal structure of 4‐(chloromethyl)benzophenone, a related compound, provides insights into intermolecular interactions and molecular geometry (Zang et al., 2007).
Synthesis of Protected Allylic Amines
- The transformation of allylic phenyl selenides to rearranged N-allylic-p-toluenesulfonamides showcases another potential application in organic synthesis (Fankhauser et al., 1984).
Hydrogenation of Styrene Oxide
- The hydrogenation of styrene oxide to 2-phenyl ethanol using polyurea supported Pd–Cu catalyst highlights an application in industrial chemistry (Yadav & Lawate, 2011).
NMR Study of Polyaryl‐ and Poly‐C‐heteroaryl‐carbinols
- A study of trisubstituted methanols, including those with phenyl substituents, via carbon-13 NMR offers insights into chemical shift patterns and molecular structure (Avendaño et al., 1990).
Biphenyl‐2‐methanol Structure Analysis
- The analysis of Biphenyl-2-methanol’s crystal structure contributes to understanding the molecular geometry and dihedral angles in complex organic molecules (Rajnikant et al., 1995).
Phenyl(dihalomethyl)mercury Compounds
- The preparation and study of phenyl(dihalomethyl)mercury compounds, through reactions with phenylmercuric chloride, explore the realm of organometallic chemistry (Seyferth & Simmons, 1966).
Mecanismo De Acción
Direcciones Futuras
Future research on “[2-(Chloromethyl)phenyl]methanol” could explore its potential applications in various fields such as organic synthesis, pharmaceuticals, and materials science. The development of more efficient and environmentally friendly methods for its synthesis could also be an area of interest .
Propiedades
IUPAC Name |
[2-(chloromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBKVYRKYPKJSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50497269 | |
| Record name | [2-(Chloromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50497269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
142066-41-9 | |
| Record name | [2-(Chloromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50497269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




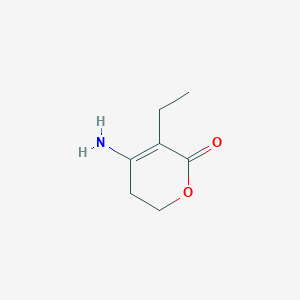
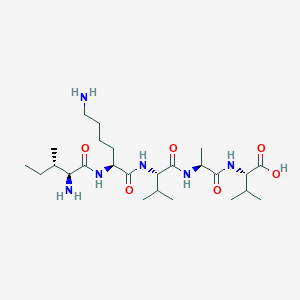
![Methyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate](/img/structure/B141184.png)

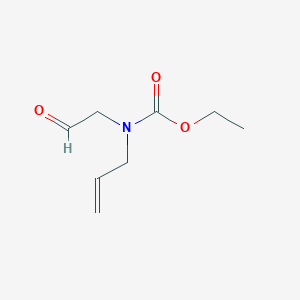
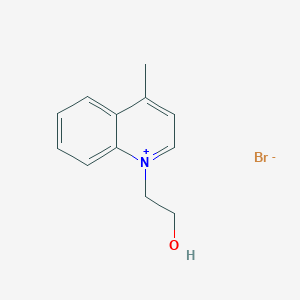
![3-Methyl-2-[2-(phenylamino)ethenyl]benzothiazolium Methyl Sulfate](/img/structure/B141194.png)

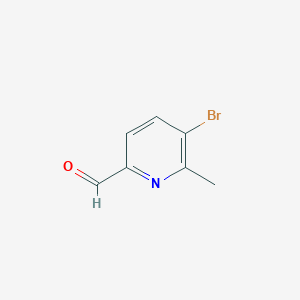

![2,3-Dimethylbenzo[d]thiazol-3-ium methyl sulfate](/img/structure/B141201.png)
![5-Methyl-octahydro-pyrrolo[3,4-C]pyridine](/img/structure/B141208.png)
